rac-Pregabalin N-Acrylamide

Description

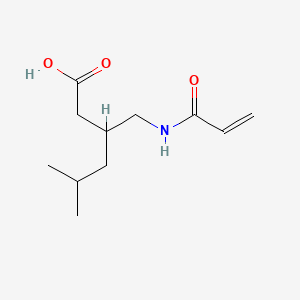

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-3-[(prop-2-enoylamino)methyl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-4-10(13)12-7-9(5-8(2)3)6-11(14)15/h4,8-9H,1,5-7H2,2-3H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYUSVYQVDZQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: rac-Pregabalin N-Acrylamide (CAS 1495844-28-4)

Identity, Synthesis, and Mechanistic Reactivity in Drug Development

Executive Summary

rac-Pregabalin N-Acrylamide (CAS 1495844-28-4) is a critical reference standard and functionalized derivative of the anticonvulsant agent Pregabalin.[1][2][3][4] Chemically defined as 3-(acrylamidomethyl)-5-methylhexanoic acid, this compound serves two distinct roles in pharmaceutical research:

-

Impurity Profiling: It acts as a reference standard for monitoring potentially genotoxic impurities (PGIs) arising from N-acylation during the manufacturing of Pregabalin generics.

-

Chemical Biology: The N-acryloyl moiety functions as a "warhead," transforming the reversible ligand into a covalent modifier capable of targeting cysteine residues via Michael addition, relevant for Activity-Based Protein Profiling (ABPP).

This guide synthesizes the chemical architecture, synthesis protocols, and reactivity profile of this compound, designed for researchers requiring rigorous technical grounding.

Part 1: Chemical Architecture & Properties

Structural Identity

The molecule consists of the core isobutyl-GABA scaffold of Pregabalin, modified at the primary amine with an electron-deficient acrylamide group. Unlike the active pharmaceutical ingredient (API) Pregabalin, which is the (S)- enantiomer, CAS 1495844-28-4 represents the racemic mixture, containing both (R) and (S) enantiomers.

| Property | Specification |

| Chemical Name | 3-(Acrylamidomethyl)-5-methylhexanoic acid |

| CAS Number | 1495844-28-4 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Stereochemistry | Racemic (mixture of R and S) |

| Reactive Moiety | |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the reactive "warhead" essential for its reactivity profile.

Figure 1: Structural segmentation of rac-Pregabalin N-Acrylamide showing the lipophilic core and reactive electrophile.

Part 2: Mechanistic Principles (The "Why")

The Electrophilic Warhead

The defining feature of this molecule is the acrylamide group. In drug design and impurity analysis, this group is classified as a "soft" electrophile. It does not react randomly; rather, it exhibits selectivity for "soft" nucleophiles, primarily the thiolate anions of Cysteine residues in proteins or Glutathione (GSH) in metabolic systems.

Mechanism of Action: Michael Addition

The reactivity follows a 1,4-conjugate addition (Michael Addition). This mechanism is crucial for understanding:

-

Toxicity: Potential depletion of cellular glutathione (GSH).

-

Covalent Inhibition: Irreversible binding to target proteins (if used as a probe).

Figure 2: Mechanistic workflow of the Michael Addition reaction between the acrylamide moiety and a thiol nucleophile.

Part 3: Synthesis & Characterization Protocols

Synthetic Route (Schotten-Baumann Conditions)

While often purchased as a standard, in-house synthesis may be required for fresh reference material. The following protocol utilizes Schotten-Baumann conditions to selectively acylate the primary amine while minimizing polymerization of the acryloyl group.

Reagents:

-

rac-Pregabalin (Free base or HCl salt)

-

Acryloyl Chloride (Freshly distilled)

-

Base: Diisopropylethylamine (DIPEA) or NaHCO₃

-

Solvent: Dichloromethane (DCM) or THF/Water (biphasic)

Step-by-Step Protocol:

-

Preparation: Dissolve rac-Pregabalin (1.0 eq) in dry DCM under an inert atmosphere (N₂).

-

Basification: Add DIPEA (2.5 eq) and cool the solution to 0°C. Rationale: Low temperature prevents polymerization of the acryloyl chloride.

-

Acylation: Dropwise add Acryloyl Chloride (1.1 eq) dissolved in DCM over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Quench: Quench with 1M HCl (to remove unreacted amine) and extract.

-

Purification: The carboxylic acid moiety allows purification via acid-base extraction or Reverse Phase (C18) Flash Chromatography (Water/Acetonitrile gradient).

Analytical Validation

To validate the identity of CAS 1495844-28-4, specific spectral signatures must be confirmed.

| Technique | Diagnostic Signal | Interpretation |

| ¹H-NMR (DMSO-d₆) | Terminal vinyl protons of acrylamide ( | |

| ¹H-NMR (DMSO-d₆) | Internal vinyl proton ( | |

| ¹H-NMR (DMSO-d₆) | Amide NH proton | |

| LC-MS (ESI+) | m/z 214.15 | Protonated molecular ion |

| HPLC (C18) | Retention Time < Pregabalin | Acrylamide increases polarity slightly vs. alkyl impurities |

Part 4: Applications in Drug Development

Impurity Profiling (ICH M7)

In the context of ICH M7 guidelines (Assessment and Control of DNA Reactive Impurities), rac-Pregabalin N-Acrylamide is a Class 3 impurity (Alerting structure, unrelated to API).

-

Origin: Can form if acrylic acid or acryloyl chloride is inadvertently introduced during late-stage synthesis or equipment cleaning.

-

Control Limit: Due to the Michael acceptor "warhead," it is considered a potential genotoxic impurity (PGI). Analytical methods must have a Limit of Quantitation (LOQ) often in the ppm range.

Chemical Biology (ABPP)

Researchers utilize this structure to map the binding site of Pregabalin-like molecules. By incubating rac-Pregabalin N-Acrylamide with neuronal lysates and performing "click chemistry" (if an alkyne handle is added) or mass spectrometry, scientists can identify off-target proteins that possess cysteines near the GABA-binding pocket.

Part 5: References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 65494145, rac-Pregabalin N-Acrylamide. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

Sources

An In-Depth Technical Guide to rac-Pregabalin N-Acrylamide: Synthesis, Characterization, and Analysis

This guide provides a comprehensive technical overview of rac-Pregabalin N-Acrylamide, a known process-related impurity of the active pharmaceutical ingredient (API) Pregabalin. Designed for researchers, analytical scientists, and drug development professionals, this document details a representative synthesis protocol, robust analytical characterization methods, and the scientific rationale underpinning these procedures.

Introduction: The Significance of Impurity Profiling

Pregabalin, marketed under various trade names, is a widely used anticonvulsant and anxiolytic drug.[1][2] Its therapeutic efficacy is dependent on the high purity of the (S)-enantiomer.[1][3] During the synthesis of Pregabalin, various side reactions can lead to the formation of impurities that must be identified, quantified, and controlled to ensure the safety and quality of the final drug product.[4][5]

rac-Pregabalin N-Acrylamide is one such process-related impurity that can arise from the reaction of Pregabalin or a related precursor with acrylic acid derivatives. Understanding its chemical properties, synthesis, and analytical behavior is crucial for developing effective control strategies in pharmaceutical manufacturing and for producing qualified reference standards for analytical testing.

Compound Profile and Physicochemical Data

A summary of the core identifiers and computed properties for rac-Pregabalin N-Acrylamide is presented below. This data is essential for accurate analytical work, from preparing standard solutions to interpreting mass spectrometry results.

| Parameter | Value | Source |

| IUPAC Name | 5-methyl-3-[(prop-2-enoylamino)methyl]hexanoic acid | PubChem[6] |

| Synonyms | 3-(Acrylamidomethyl)-5-methylhexanoic Acid | SynThink[7] |

| CAS Number | 1495844-28-4 | SynThink[7] |

| Molecular Formula | C₁₁H₁₉NO₃ | PubChem[6] |

| Molecular Weight | 213.27 g/mol | PubChem[6] |

| Monoisotopic Mass | 213.13649347 Da | PubChem[6] |

Synthesis of rac-Pregabalin N-Acrylamide Reference Standard

The following protocol describes a robust method for the synthesis of rac-Pregabalin N-Acrylamide, suitable for generating a reference standard for analytical purposes. The procedure is based on the well-established Schotten-Baumann reaction conditions for the N-acylation of a primary amine.

Underlying Principle (Causality)

The synthesis involves the nucleophilic attack of the primary amine group of racemic Pregabalin on the electrophilic carbonyl carbon of acryloyl chloride. The reaction is performed in a biphasic system (an organic solvent and aqueous base). The base (e.g., sodium hydroxide) serves two critical purposes: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation, and it deprotonates the amine, increasing its nucleophilicity.

Visualized Synthesis Workflow

Sources

- 1. tpcj.org [tpcj.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. US8168828B2 - Process for the preparation of pregabalin - Google Patents [patents.google.com]

- 4. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. rac-Pregabalin N-Acrylamide | C11H19NO3 | CID 65494145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

Technical Whitepaper: Comparative Analysis of Pregabalin and rac-Pregabalin N-Acrylamide

The following technical guide provides an in-depth comparative analysis of Pregabalin (the Active Pharmaceutical Ingredient) and rac-Pregabalin N-Acrylamide (a critical process-related impurity and structural alert).

Executive Summary

In the development of Gabapentinoids, specifically Pregabalin , the rigorous control of impurities is paramount for regulatory compliance (ICH M7). While Pregabalin is a well-characterized therapeutic agent targeting voltage-gated calcium channels, rac-Pregabalin N-Acrylamide represents a distinct chemical entity—often flagged as a Potential Genotoxic Impurity (PGI) due to its Michael acceptor moiety.

This guide delineates the structural, pharmacological, and analytical divergences between the therapeutic API and this specific acrylamide derivative, providing actionable protocols for its detection and control.[1]

Part 1: Structural & Stereochemical Divergence

The fundamental difference lies in the stereochemistry and the functionalization of the primary amine .

Chemical Identity

| Feature | Pregabalin (API) | rac-Pregabalin N-Acrylamide |

| IUPAC Name | (3S)-3-(aminomethyl)-5-methylhexanoic acid | rac-3-[(acryloylamino)methyl]-5-methylhexanoic acid |

| CAS Registry | 148553-50-8 | 1495844-28-4 |

| Molecular Formula | C₈H₁₇NO₂ | C₁₁H₁₉NO₃ |

| Molecular Weight | 159.23 g/mol | 213.27 g/mol |

| Stereochemistry | Pure (S)-Enantiomer | Racemic (Mixture of R and S) |

| Key Functional Group | Primary Amine (-NH₂) | Acrylamide (-NH-CO-CH=CH₂) |

| Acid/Base Character | Zwitterionic (Amphoteric) | Acidic (Free carboxylic acid; Amide is neutral) |

Structural Visualization

The following diagram illustrates the transformation from the zwitterionic API to the N-acryloyl impurity.

Figure 1: Structural relationship showing the conversion of the primary amine to an acrylamide moiety.

Part 2: Pharmacological vs. Toxicological Profile

The distinction in biological activity is binary: Therapeutic Efficacy vs. Genotoxic Risk .

Pregabalin: Mechanism of Action

Pregabalin acts as a ligand for the α2δ-1 subunit of voltage-gated calcium channels.[1]

-

Binding: The free primary amine and carboxylic acid mimic the spatial arrangement of Leucine, allowing transport via the L-type amino acid transporter (LAT1).

-

Effect: Reduces calcium influx at presynaptic terminals, decreasing the release of excitatory neurotransmitters (glutamate, norepinephrine).[2]

rac-Pregabalin N-Acrylamide: The Genotoxicity Alert

The N-Acrylamide derivative is not a therapeutic target. It contains an α,β-unsaturated carbonyl (acrylamide) , a classic "Structural Alert" for genotoxicity.

-

Mechanism (Michael Addition): The electron-deficient double bond can react with nucleophilic DNA bases (e.g., Guanine N7) via 1,4-addition.

-

Regulatory Status: Under ICH M7 guidelines, this compound must be controlled to Threshold of Toxicological Concern (TTC) levels unless Ames negative data proves otherwise.

-

Racemic Nature: The impurity is typically monitored as a racemate because the chemical reactivity (DNA alkylation) is inherent to the acrylamide group, regardless of the chiral center at C3.

Part 3: Analytical Methodologies & Control Strategies

Due to the polarity difference induced by the amide formation, Reverse-Phase HPLC (RP-HPLC) is the standard method for separation.

Physicochemical Separation Logic

-

Pregabalin: Highly polar, zwitterionic. Elutes early on C18 columns unless ion-pairing agents or HILIC modes are used.

-

N-Acrylamide Impurity: Less polar (amine capped as amide). Shows increased retention on C18 phases compared to the parent API.

Validated HPLC Protocol (Methodology)

Note: This protocol is designed for the detection of the impurity at trace levels (ppm).

System: Agilent 1290 Infinity II or equivalent UHPLC. Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 100mm x 3.0mm, 1.8µm).

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water (Buffer pH 3.0) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 0.5 mL/min |

| Detection | UV @ 210 nm (Amide/Carboxyl) & 240 nm (Acrylamide conjugation) |

| Column Temp | 40°C |

Gradient Program:

-

0-2 min: 5% B (Isocratic hold for Pregabalin elution).

-

2-10 min: 5% → 40% B (Elution of N-Acrylamide).

-

10-12 min: 40% → 90% B (Wash).

-

12-15 min: 5% B (Re-equilibration).

Data Interpretation:

-

Pregabalin: Retention Time (RT) ~1.5 - 2.0 min.

-

N-Acrylamide: RT ~6.5 - 7.5 min (Due to hydrophobicity of the acryloyl group).

Part 4: Experimental Protocol: Synthesis of Reference Standard

To validate the analytical method, researchers often need to synthesize the impurity as a Reference Standard . Since the impurity is "rac-Pregabalin N-Acrylamide," starting with rac-Pregabalin (or mixing R/S) is cost-effective.

Synthesis Workflow (Schotten-Baumann Conditions)

Objective: Selective N-acylation of rac-Pregabalin without polymerizing the acryloyl group.

Reagents:

-

rac-Pregabalin (1.0 eq)

-

Acryloyl Chloride (1.1 eq)

-

Sodium Hydroxide (NaOH) 1M

-

Dichloromethane (DCM) / Water biphasic system

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 g of rac-Pregabalin in 10 mL of 1M NaOH (aq) at 0°C. Ensure pH > 10 to keep the amine nucleophilic.

-

Addition: Dissolve Acryloyl Chloride (1.1 eq) in 5 mL DCM. Add dropwise to the aqueous solution under vigorous stirring at 0°C.

-

Critical Control: Keep temperature < 5°C to prevent polymerization of the acrylamide.

-

-

Reaction: Stir for 1 hour at 0°C, then allow to warm to Room Temperature (RT) for 1 hour.

-

Work-up: Acidify the aqueous layer carefully with 1M HCl to pH ~3.0 (precipitates the free acid form of the impurity).

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Final Polish: Recrystallize from minimal Ethanol/Hexane or purify via Flash Chromatography (SiO₂, MeOH/DCM gradient).

Analytical Confirmation Flow

Figure 2: Validation workflow for the synthesized impurity standard.

Part 5: Summary of Differences

| Dimension | Pregabalin | rac-Pregabalin N-Acrylamide |

| Role | API (Active Drug) | Impurity / Reference Standard |

| Chirality | Single Enantiomer (S) | Racemic Mixture |

| Toxicity | Low (Classified Safe) | High (Potential Genotoxic Impurity) |

| Detection | Major Peak (UV/RI) | Trace Level (Requires sensitive UV/MS) |

| Reactivity | Nucleophile (Amine) | Electrophile (Michael Acceptor) |

References

-

PubChem. (2023). rac-Pregabalin N-Acrylamide (Compound CID 65494145).[3] National Library of Medicine. Link

-

ClearSynth. (2023). rac-Pregabalin N-Acrylamide Reference Standard.[4] ClearSynth Labs. Link

-

SynThink Research Chemicals. (2023). Pregabalin Impurity Profiling and Standards.[5][6][7]Link

-

BenchChem. (2023). Structure-Activity Relationship (SAR) Studies of N-Acrylamide Derivatives.[8]Link

-

European Pharmacopoeia (Ph.[6] Eur.). Pregabalin Monograph 2777. (Specifically regarding related substances and impurity control strategies).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. rac-Pregabalin N-Acrylamide | C11H19NO3 | CID 65494145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. klivon.com [klivon.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 8. rac-Pregabalin N-Acrylamide|CAS 1495844-28-4 [benchchem.com]

Topic: Unraveling the Formation Mechanism of a Hypothetical Pregabalin N-Acrylamide Impurity

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Pregabalin, a widely used anticonvulsant and analgesic, is susceptible to the formation of various impurities through synthesis and degradation pathways. While several process-related and degradation impurities of Pregabalin are well-documented in pharmacopeias and scientific literature, this guide focuses on the potential formation of a less common, hypothetical impurity: Pregabalin N-Acrylamide. By applying fundamental principles of organic chemistry and leveraging established knowledge of Pregabalin's reactivity, we will provide an in-depth analysis of its plausible formation mechanism, discuss the critical factors influencing its emergence, and outline robust analytical and control strategies. This document serves as a proactive scientific exploration, equipping researchers and drug development professionals with the expertise to anticipate and manage such impurities.

Introduction: The Imperative of Impurity Profiling for Pregabalin

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA).[1] Its therapeutic success is predicated on its high purity and the absence of impurities that could affect its safety, efficacy, or stability. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at levels of 0.10% or more.[2]

Commonly reported impurities for Pregabalin include byproducts from its synthesis, such as the lactam impurity (4-isobutylpyrrolidin-2-one) and the diacid impurity (3-isobutylglutaric acid), or degradation products arising from interactions with excipients or environmental factors.[2][3] This guide, however, addresses a specific, theoretically plausible impurity: the N-Acrylamide adduct of Pregabalin. The formation of such an impurity would involve the covalent modification of Pregabalin's primary amine, a functional group known to be a primary site of reactivity. Understanding this potential pathway is crucial for developing comprehensive control strategies.

Proposed Mechanism of Formation for Pregabalin N-Acrylamide

The formation of the Pregabalin N-Acrylamide impurity, N-((S)-3-(aminomethyl)-5-methylhexanoyl)acrylamide, is predicated on the reaction between the primary amino group of Pregabalin and a reactive acryloyl source. The most direct pathway is a nucleophilic acyl substitution (amidation) reaction.

Core Reaction: Nucleophilic Attack

The fundamental reaction involves the lone pair of electrons on the nitrogen atom of Pregabalin's primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of an acryloyl group.

-

Reactants:

-

Pregabalin: The nucleophile, providing the primary amine.

-

Acryloyl Source: The electrophile. This could be acrylic acid itself or, more likely, an activated derivative.

-

-

Plausible Acryloyl Sources:

-

Acrylic Acid: Direct reaction with acrylic acid is possible but typically requires heat and/or a catalyst to overcome the relatively low reactivity of the carboxylic acid.

-

Acryloyl Chloride or Acryloyl Anhydride: These are highly reactive activated forms of acrylic acid. Their presence, even as trace contaminants in reagents or excipients, could lead to rapid and efficient formation of the N-Acrylamide impurity.

-

Acrylic Acid Esters: Transamidation with an acrylic acid ester is another possible route, though generally slower than reactions with acid halides or anhydrides.

-

The diagram below illustrates this proposed mechanistic pathway.

Caption: Proposed mechanism for N-Acrylamide impurity formation.

Critical Factors Influencing Formation

Several factors can catalyze or promote the formation of this impurity:

-

Presence of Acrylic Acid Source: The primary prerequisite is the availability of acrylic acid or its derivatives. This could arise from:

-

Contamination in raw materials or solvents.

-

Degradation of certain polymeric excipients (e.g., polyacrylates) used in formulation, which may release acrylic acid monomers.[4]

-

-

Temperature: Elevated temperatures during synthesis, drying, formulation, or storage can provide the necessary activation energy for the reaction, particularly if the acryloyl source is unactivated acrylic acid. Forced degradation studies on Pregabalin have shown its susceptibility to thermal stress.[5]

-

pH: The pH of the environment plays a critical role.

-

Basic Conditions: A slightly basic pH would deprotonate the carboxylic acid of Pregabalin but keep the amino group nucleophilic, potentially facilitating the reaction. However, strongly basic conditions could lead to competing degradation pathways, such as base-catalyzed hydrolysis.[6][7]

-

Acidic Conditions: Acidic conditions would protonate the amino group of Pregabalin, rendering it non-nucleophilic and thus inhibiting the reaction.

-

-

Presence of Coupling Agents/Catalysts: In a synthesis context, the presence of standard peptide coupling agents (e.g., carbodiimides) could inadvertently catalyze the reaction if acrylic acid is present as a contaminant.

Analytical Strategies for Detection and Characterization

A robust, stability-indicating analytical method is essential for detecting and quantifying the N-Acrylamide impurity. High-Performance Liquid Chromatography (HPLC) is the cornerstone of such a strategy.[8]

Experimental Protocol: HPLC Method Development

The following protocol outlines a systematic approach to developing a stability-indicating HPLC method capable of resolving Pregabalin from its potential N-Acrylamide impurity.

Objective: To develop and validate an RP-HPLC method for the quantification of Pregabalin and the separation of the N-Acrylamide impurity.

Methodology:

-

Column Selection:

-

Wavelength Selection:

-

Mobile Phase Optimization:

-

Start with a mobile phase consisting of a phosphate buffer and acetonitrile, a common system for Pregabalin analysis.[10][11]

-

Prepare a buffer solution (e.g., 0.01 M sodium dihydrogen phosphate) and adjust the pH to a slightly acidic or neutral range (e.g., pH 6.0-6.5) to ensure good peak shape for both the acidic Pregabalin and the potentially neutral amide impurity.[10][11]

-

Perform gradient elution to ensure separation of early-eluting polar compounds and later-eluting non-polar impurities. A typical gradient might run from 5% to 70% acetonitrile over 30-40 minutes.

-

-

Forced Degradation Study:

-

To validate the stability-indicating nature of the method, perform forced degradation studies on Pregabalin.[6][12]

-

A specific stress study should be designed to intentionally generate the N-Acrylamide impurity by stressing Pregabalin in the presence of acrylic acid under thermal conditions (e.g., 60°C for 24 hours).

-

Analyze the stressed samples to confirm that the N-Acrylamide peak is well-resolved from Pregabalin and other degradants.

-

-

Method Validation:

-

Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

-

Data Presentation: Hypothetical Chromatographic Data

The following table summarizes the expected retention times and resolution for a well-optimized method.

| Compound | Expected Retention Time (min) | Resolution (Rs) vs. Pregabalin |

| Pregabalin | ~11.5 | - |

| 3-Isobutylglutaric Acid (Diacid) | ~6.0 | > 5.0 |

| Pregabalin N-Acrylamide | ~18.0 | > 2.0 |

| 4-Isobutylpyrrolidin-2-one (Lactam) | ~25.0 | > 2.0 |

Note: Retention times are hypothetical and depend on the specific chromatographic conditions.

Structural Elucidation

Should an unknown peak corresponding to the mass of the N-Acrylamide impurity be detected, structural confirmation would be required using:

-

LC-MS/MS: To confirm the molecular weight (Pregabalin MW 159.23 + Acryloyl group MW 54.05 = 213.28 g/mol ) and obtain fragmentation data.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.

-

NMR Spectroscopy (1D and 2D): After isolation via preparative HPLC, NMR would provide definitive structural confirmation, showing the characteristic vinyl protons of the acrylamide group and correlations confirming its attachment to the Pregabalin nitrogen.

Control and Mitigation Strategies

Preventing the formation of the N-Acrylamide impurity requires a multi-faceted approach grounded in Quality by Design (QbD) principles.

Caption: Key pillars of a control strategy for the impurity.

-

Raw Material Qualification: The most critical control point is preventing the introduction of acrylic acid or its derivatives. This involves:

-

Implementing stringent specifications for all starting materials, reagents, solvents, and excipients.

-

Developing and validating a specific analytical test to detect trace levels of acrylic acid in high-risk materials (e.g., recycled solvents, certain polymers).

-

-

Process Parameter Optimization:

-

Synthesis: Control reaction and work-up temperatures to minimize thermal stress. Maintain pH in a range that does not favor amidation.

-

Formulation: Avoid excessive heat during processes like wet granulation or drying.

-

-

Excipient Compatibility Studies: Conduct thorough compatibility studies between Pregabalin and all proposed excipients, especially polymers, under accelerated stability conditions (e.g., 40°C / 75% RH) to screen for any potential reactions.[13]

-

Stability Testing: Include the validated, stability-indicating HPLC method in the formal stability testing program for both the API and the finished drug product to monitor for the appearance of the N-Acrylamide impurity over the product's shelf life.

Conclusion

While the Pregabalin N-Acrylamide impurity is not prominently featured in existing literature, its formation is chemically plausible through the reaction of Pregabalin's primary amine with an acryloyl source. By proactively investigating this potential pathway, this guide provides drug development professionals with a framework for its mechanistic understanding, detection, and control. A comprehensive strategy rooted in stringent raw material control, optimized process parameters, and robust, stability-indicating analytical methods is paramount to ensuring the purity, safety, and quality of Pregabalin-containing drug products. This expert-driven, proactive approach embodies the principles of modern pharmaceutical development, where potential risks are anticipated and mitigated before they impact the patient.

References

- Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(x), 266-275.

- USP. (2023). Methods for the Analysis of Pregabalin Oral Solution. USP's Emerging Standards.

- Mali, N. L., et al. (2025). Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin. The Pharmaceutical and Chemical Journal, 12(4), 208-215.

-

ResearchGate. (2025). Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin. Available at: [Link]

- Olsen, B. A., et al. (2002). Synthesis and characterization of pregabalin lactose conjugate degradation products. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 917-924.

-

ResearchGate. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Available at: [Link]

- Li, M., et al. (2019). An artifactual solution degradant of pregabalin due to adduct formation with acetonitrile catalyzed by alkaline impurities during HPLC sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 176, 112788.

- Vukkum, P., et al. (2015). Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating UPLC Method. International Journal of Pharmaceutical Sciences and Research, 6(6), 2241-2257.

- Jain, P. S., et al. (2013). Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms. Analytical Chemistry: An Indian Journal, 12(10), 377-383.

-

Global Journals. (n.d.). Determination of Pregabalin in Bulk Drug and Pharmaceutical Formulations using Validated Stability-Indicating Spectro. Available at: [Link]

-

Bloom Tech. (2024). How Is Pregabalin Powder Manufactured? Available at: [Link]

-

IJCPS. (n.d.). RP-HPLC Determination of Related substances of Pregabalin in bulk and pharmaceutical dosage form. Available at: [Link]

-

IJARIIT. (n.d.). Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC. Available at: [Link]

- Sriram, B., et al. (2014). Cost-Effective Isolation of a Process Impurity of Pregabalin.

-

Semantic Scholar. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Available at: [Link]

-

Quick Company. (n.d.). A Process For Synthesis Of S (+) Pregabalin. Available at: [Link]

-

Justia Patents. (2018). Process for the preparation of pregabalin. Available at: [Link]

- Zaske, J., et al. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(30), 10559-10562.

-

IJPSR. (2015). Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating UPLC Method. Available at: [Link]

- Fu, L., et al. (2020). Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets. International Journal of Pharmaceutics, 575, 118910.

- Chen, X., et al. (2008). Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization.

-

IJPR. (2024). Analytical Method Development and Validation of Pregabalin by RP-HPLC Method. Available at: [Link]

-

ResearchGate. (n.d.). development, validation & stress degradation studies of pregabalin by high performance liquid chromatography. Available at: [Link]

-

Veeprho. (n.d.). Pregabalin Impurities and Related Compound. Available at: [Link]

-

IAJPS. (2018). method development, validation and stability indicating assay procedure of pregabalin by using rp - hplc. Available at: [Link]

Sources

- 1. tpcj.org [tpcj.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijpsr.com [ijpsr.com]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. s3.ap-southeast-1.wasabisys.com [s3.ap-southeast-1.wasabisys.com]

- 9. ijcps.com [ijcps.com]

- 10. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iajps.com [iajps.com]

- 12. emergingstandards.usp.org [emergingstandards.usp.org]

- 13. Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis protocol for rac-Pregabalin N-Acrylamide reference standard

Application Note: Strategic Synthesis and Characterization of rac-Pregabalin N-Acrylamide

Introduction & Regulatory Context

In the lifecycle of Pregabalin drug substance manufacturing, the identification and control of process-related impurities are critical for compliance with ICH Q3A(R2) and ICH M7(R2) guidelines.

rac-Pregabalin N-Acrylamide (CAS: 1495844-28-4) is a specific impurity of concern due to the presence of the acrylamide moiety—a known "structural alert" for genotoxicity (Michael acceptor). Under ICH M7, this compound requires rigorous assessment to determine if it belongs to Class 2 (mutagenic with unknown carcinogenic potential) or Class 3 (alerting structure, unrelated to the API).

This Application Note provides a robust, self-validating protocol for synthesizing high-purity (>98%) rac-Pregabalin N-Acrylamide to serve as a Certified Reference Standard (CRS) for analytical method development and toxicological qualification.

Retrosynthetic Analysis & Strategy

The synthesis challenges stem from the zwitterionic nature of the starting material (rac-Pregabalin) and the high reactivity of the acryloyl group, which is prone to polymerization.

Strategic Choice: Modified Schotten-Baumann Conditions Direct acylation in organic solvents (e.g., DCM/TEA) is often inefficient due to Pregabalin's poor solubility. We utilize a biphasic Schotten-Baumann approach:

-

Solubilization: Convert Pregabalin to its water-soluble carboxylate salt using NaOH.

-

Selective Acylation: React the free amine with acryloyl chloride at controlled temperatures to prevent polymerization and O-acylation (mixed anhydride formation).

-

Controlled Acidification: carefully adjust pH to isolate the free acid product.

Figure 1: Logical workflow for the conversion of zwitterionic Pregabalin to the N-Acrylamide target.

Detailed Synthesis Protocol

Safety Warning: Acryloyl chloride is a lachrymator and highly toxic. All operations must be performed in a functioning fume hood.

Reagents & Materials

| Reagent | Equiv. | Role | Critical Parameter |

| rac-Pregabalin | 1.0 | Substrate | Purity >99% |

| Acryloyl Chloride | 1.1 | Acylating Agent | Freshly distilled or commercial grade with stabilizer |

| NaOH (1M aq) | 2.2 | Base | Exact stoichiometry to maintain pH >10 |

| Tetrahydrofuran (THF) | 5 Vol | Co-solvent | Peroxide-free |

| MEHQ (4-Methoxyphenol) | Trace | Polymerization Inhibitor | Added to reaction mixture |

Step-by-Step Procedure

Step 1: Salt Formation

-

Charge rac-Pregabalin (10.0 g, 62.8 mmol) into a 250 mL 3-neck round-bottom flask.

-

Add 1M NaOH (63 mL, ~1.0 equiv) and stir until a clear, homogeneous solution is obtained (pH ~11-12).

-

Cool the solution to 0–5°C using an ice/salt bath. Crucial: Low temperature prevents hydrolysis of the acyl chloride.

Step 2: Acylation

-

Dissolve Acryloyl Chloride (6.25 g, 69.0 mmol, 1.1 equiv) in anhydrous THF (30 mL).

-

Add the Acryloyl Chloride solution dropwise to the aqueous Pregabalin solution over 45 minutes.

-

Simultaneously, add a second portion of 1M NaOH (approx. 63 mL) dropwise to maintain the reaction pH between 9 and 10.

-

Note: If pH drops below 8, protonation of the amine halts the reaction. If pH exceeds 12, hydrolysis of the acyl chloride dominates.

-

-

Add trace MEHQ (5 mg) to inhibit radical polymerization.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) for 1 hour.

Step 3: Workup & Isolation

-

Wash the alkaline reaction mixture with Ethyl Acetate (2 x 50 mL) to remove unreacted acryloyl chloride and non-polar impurities. Discard the organic layer.

-

Cool the aqueous layer to 5°C.

-

Slowly acidify the aqueous layer with 2M HCl to pH 2.5 .

-

Observation: The product may oil out or precipitate as a white solid depending on concentration.

-

-

Extract the acidic aqueous layer with Ethyl Acetate (3 x 75 mL).

-

Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate under reduced pressure (Rotavap bath < 35°C) to yield the crude N-acrylamide.

Purification & Characterization

The crude material often contains traces of acrylic acid and polymerized byproducts.

Purification Strategy: Flash Chromatography

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: DCM : Methanol (95:5) + 0.1% Acetic Acid.

-

Rationale: The acetic acid suppresses ionization of the carboxylic acid, preventing tailing on silica.

Analytical Validation Criteria (Reference Standard Grade)

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white solid |

| Purity | HPLC (UV @ 210 nm) | ≥ 98.0% area |

| Identity | ¹H-NMR (DMSO-d₆) | Characteristic vinyl protons (6.0–6.3 ppm) |

| Mass | LC-MS (ESI+) | [M+H]⁺ = 214.14 Da |

| Residual Solvent | GC-HS | Complies with ICH Q3C |

Figure 2: Purification fate mapping to ensure removal of acidic byproducts.

Stability & Storage

Acrylamides are inherently unstable due to their potential for Michael addition (dimerization) and radical polymerization.

-

Storage: -20°C in amber vials (protect from light).

-

Re-test Period: 6 months.

-

Handling: Avoid heating above 40°C during solution preparation for analysis.

References

-

ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3][4] International Council for Harmonisation.[3][4][5] Link

-

PubChem . rac-Pregabalin N-Acrylamide (Compound CID 65494145).[6] National Institutes of Health (NIH). Link

- Schotten, C., & Baumann, E. (1884). Über die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft.

-

FDA . Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products.[1]Link

Sources

- 1. database.ich.org [database.ich.org]

- 2. gmp-navigator.com [gmp-navigator.com]

- 3. lcms.cz [lcms.cz]

- 4. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. intuitionlabs.ai [intuitionlabs.ai]

- 6. rac-Pregabalin N-Acrylamide | C11H19NO3 | CID 65494145 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC-UV Method for the Quantification of rac-Pregabalin N-Acrylamide

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of rac-Pregabalin N-Acrylamide, a potential process-related impurity or degradant of Pregabalin. Due to the lack of a significant UV chromophore in the parent Pregabalin molecule, direct UV detection is challenging. However, the N-Acrylamide derivative incorporates a conjugated π-system, enabling sensitive and specific quantification using UV detection. This guide provides a comprehensive protocol, including the scientific rationale for wavelength selection, detailed experimental procedures, and system suitability criteria to ensure trustworthy and reproducible results. The target audience includes researchers, quality control analysts, and drug development professionals involved in the purity analysis of Pregabalin.

Introduction and Principle of Detection

Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, is an analog of the neurotransmitter gamma-aminobutyric acid (GABA) and is widely used as an anticonvulsant and for the treatment of neuropathic pain.[1] Structurally, Pregabalin is an aliphatic amino acid and lacks a chromophore that absorbs light in the typical UV range (220-400 nm), making its direct quantification by UV spectrophotometry difficult.[2] Consequently, many analytical methods for Pregabalin rely on derivatization to introduce a UV-active or fluorescent moiety, or utilize alternative detection methods like mass spectrometry.[3][4]

The rac-Pregabalin N-Acrylamide, a potential impurity, is formed by the reaction of Pregabalin with acrylic acid or its derivatives. The introduction of the acrylamide group (-NH-CO-CH=CH₂) creates an α,β-unsaturated amide. This functional group contains a conjugated system of π-electrons across the carbonyl group and the carbon-carbon double bond. This conjugation significantly lowers the energy required for a π → π* electronic transition, shifting the maximum UV absorbance (λmax) to a more analytically useful wavelength, typically in the 210-230 nm range.[5][6]

This method leverages the inherent UV absorbance of the N-Acrylamide moiety for its direct detection and quantification by Reverse-Phase HPLC (RP-HPLC), offering a specific and sensitive approach for its analysis in the presence of the non-absorbing Pregabalin parent drug.

Analytical Method and Protocol

This protocol is designed for a standard HPLC system equipped with a UV or Photodiode Array (PDA) detector. A PDA detector is highly recommended during method development to confirm peak purity and identify the optimal detection wavelength empirically.

Materials and Reagents

-

Reference Standard: rac-Pregabalin N-Acrylamide (Purity ≥98%)

-

HPLC Grade Acetonitrile (ACN)

-

HPLC Grade Water (e.g., Milli-Q or equivalent)

-

Potassium Phosphate Monobasic (KH₂PO₄) , Analytical Grade

-

Orthophosphoric Acid (H₃PO₄) , Analytical Grade

-

Sample Diluent: Mobile Phase A or a mixture of Water:ACN (95:5 v/v)

Instrumentation and Chromatographic Conditions

The quantitative data and method parameters are summarized in the table below for clarity.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |

| Detector | UV/VIS or Photodiode Array (PDA) Detector |

| Column | Inertsil ODS-3V C18, 4.6 mm x 250 mm, 5 µm (or equivalent)[2][7] |

| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH adjusted to 6.5 with H₃PO₄ |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient Program | See Table 2 below |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 210 nm |

| Data Acquisition Time | Approx. 20 minutes |

Table 1: HPLC System and Chromatographic Conditions.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 50 | 50 |

| 17.0 | 5 | 95 |

| 18.0 | 95 | 5 |

| 20.0 | 95 | 5 |

Table 2: Gradient Elution Program.

Rationale for Wavelength Selection

The selection of 210 nm as the detection wavelength is a critical parameter for this analysis.[1][7][8][9]

-

Maximizing Sensitivity: The α,β-unsaturated amide chromophore in Pregabalin N-Acrylamide is expected to have its absorbance maximum (λmax) in the low UV region. While Pregabalin itself shows some end-absorption around 199-210 nm, the response is weak.[2][10] The conjugated system of the N-Acrylamide derivative provides a significantly stronger molar absorptivity at 210 nm, allowing for much lower limits of detection (LOD) and quantification (LOQ).

-

Specificity and Baseline Stability: While detection at wavelengths below 210 nm might offer a slightly higher signal, it comes at the cost of increased baseline noise and interference from common HPLC solvents (like acetonitrile) and other non-chromophoric impurities.[2] A wavelength of 210 nm provides the best compromise between sensitivity for the analyte of interest and a stable, low-noise baseline, ensuring reliable integration and quantification.[1][7]

-

Experimental Verification: During method development, a PDA detector should be used to acquire the full UV spectrum of the rac-Pregabalin N-Acrylamide peak as it elutes. This allows for the empirical confirmation of the λmax and ensures that the chosen wavelength is at or near the peak of the absorbance curve, providing maximum sensitivity and robustness.

Step-by-Step Experimental Protocol

Preparation of Solutions

-

Mobile Phase A (Buffer): Accurately weigh and dissolve the required amount of KH₂PO₄ in HPLC grade water to make a 25 mM solution. Adjust the pH to 6.5 using dilute orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of rac-Pregabalin N-Acrylamide reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 5 minutes to dissolve, allow to cool to room temperature, and dilute to the mark with diluent.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

-

Sample Solution: Prepare the test sample by accurately weighing a known amount of the Pregabalin drug substance or product and dissolving it in the diluent to achieve a final concentration where the expected N-Acrylamide impurity falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability and Analysis Workflow

To ensure the validity of the analytical results, system suitability tests (SST) must be performed before sample analysis.

-

Equilibration: Equilibrate the HPLC system with the mobile phase (at initial conditions) until a stable baseline is achieved.

-

SST Injections: Inject a mid-range working standard solution (e.g., 5.0 µg/mL) six times consecutively.

-

Acceptance Criteria: The system is deemed ready for analysis if the following criteria are met:

-

Peak Tailing Factor (T): NMT 2.0

-

Theoretical Plates (N): NLT 2000

-

Relative Standard Deviation (%RSD) of Peak Area: NMT 2.0% for the six replicate injections.

-

-

Analysis Sequence: Once SST criteria are met, proceed with the analysis. Inject the blank (diluent), followed by the calibration standards, and then the sample solutions.

Figure 1. Analytical workflow from preparation to reporting.

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the quantitative analysis of rac-Pregabalin N-Acrylamide. The selection of a 210 nm detection wavelength offers a scientifically sound balance of sensitivity and specificity, leveraging the unique chromophoric properties of the N-acrylamide impurity that are absent in the parent drug. Adherence to the detailed protocol and system suitability criteria will ensure the generation of accurate, precise, and trustworthy data suitable for quality control and drug development applications.

References

-

Vukkum, P., Babu, J. M., & Muralikrishna, R. (2015). Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating UPLC Method. International Journal of Pharmaceutical Sciences and Research, 6(6), 2241-57. [Link]

-

USP. (2023). Methods for the Analysis of Pregabalin Oral Solution. USP's Emerging Standards. [Link]

-

Souri, E., Eskandari, M., Tehrani, M. B., Adib, N., & Ahmadkhaniha, R. (2013). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Asian Journal of Chemistry, 25(18), 10401-10404. [Link]

-

Al-Saeed, F. A., et al. (2024). Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. Revista de Ciências Farmacêuticas Básica e Aplicada, 45. [Link]

-

Vukkum, P., Babu, J. M., & Muralikrishna, R. (2015). Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating UPLC Method. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Reddy, B. P., & Reddy, K. R. (2012). RP-HPLC Determination of Related substances of Pregabalin in bulk and pharmaceutical dosage form. International Journal of Comprehensive Pharmacy, 3(4), 1-5. [Link]

-

Arayne, M. S., Shahnaz, H., Ali, A., & Sultana, N. (2014). Monitoring of Pregabalin in Pharmaceutical Formulations and Human Serum Using UV and RP-HPLC Techniques. Journal of Chromatographic Science, 52(7), 635-642. [Link]

-

ResearchGate. (n.d.). UV spectrum of Pregabalin. [Link]

-

Rao, P. P., & Kumar, P. S. (2016). Reversed Phase-UPLC Separation Analysis of Amitriptyline and Pregabalin from their Combined Pharmaceutical Dosage Form. Der Pharma Chemica, 8(5), 263-271. [Link]

-

Kumar, A. (2018). Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC. International Journal for Advance Research in Engineering and Technology, 6(5). [Link]

- Google Patents. (n.d.). Method for detecting related substances in pregabalin oral solution.

-

Journal of University of Shanghai for Science and Technology. (2021). Analytical Method Development and Validation of Pregabalin by RP-HPLC Method. [Link]

-

Onah, J. O., & Odo, C. E. (2012). Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. Journal of Applied Pharmaceutical Science, 2(11), 133-137. [Link]

-

Sharma, P. et al. (2012). Development and validation of HPLC method for the determination of pregabalin in bulk and in pharmaceutical formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 299-302. [Link]

-

ResearchGate. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. [Link]

-

Al-Jendeel, H. A., & Al-Azawi, K. F. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4), 618-625. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. emergingstandards.usp.org [emergingstandards.usp.org]

- 3. asianpubs.org [asianpubs.org]

- 4. seer.ufrgs.br [seer.ufrgs.br]

- 5. researchgate.net [researchgate.net]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 7. (PDF) RP-HPLC Determination of Related substances of Pregabalin in bulk and pharmaceutical dosage form [academia.edu]

- 8. researchgate.net [researchgate.net]

- 9. jchr.org [jchr.org]

- 10. Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Resolving Pregabalin and N-Acrylamide Impurity Co-elution

Topic: Troubleshooting HPLC Separation of Pregabalin and N-Acrylamide Impurity Audience: Analytical Scientists, Method Development Chemists, QC Specialists Version: 2.1 (Current)[1]

Introduction: The Chemistry of the Problem

Welcome to the technical support module for Pregabalin analysis. The co-elution of Pregabalin (API) and its N-Acrylamide impurity (often residual Acrylamide monomer or the N-acryloyl derivative) is a classic "polar retention" challenge.

To solve this, we must deconstruct the analytes:

-

Pregabalin: A zwitterionic GABA analog.[1] It possesses a carboxylic acid (pKa ~4.[1]2) and a primary amine (pKa ~10.6).[1] It lacks a strong chromophore, relying on end-absorption at 200–210 nm.[1]

-

N-Acrylamide (Impurity): A small, neutral, highly polar molecule with a conjugated system (stronger UV absorbance than Pregabalin at 210 nm).[1]

The Root Cause: In standard C18 Reverse Phase (RP) conditions at neutral pH, Pregabalin is zwitterionic (net charge 0 but highly polar) and Acrylamide is neutral/polar.[1] Both interact poorly with the hydrophobic stationary phase, leading to co-elution near the void volume (

Module 1: Diagnostic & Decision Matrix

Before altering your mobile phase, confirm the nature of the co-elution using this logic flow.

Figure 1: Diagnostic decision tree for isolating polar impurities from zwitterionic APIs.

Module 2: Reverse Phase Optimization (The "Void Volume" Trap)

If you are committed to Reverse Phase (RP-HPLC), standard C18 columns often fail here.[1] You must exploit the chemical differences between the zwitterion (Pregabalin) and the neutral amide (Impurity).[1]

Physicochemical Comparison

| Parameter | Pregabalin (API) | N-Acrylamide (Impurity) | Implication |

| Structure | Amino Acid Derivative | Conjugated Amide | Impurity has higher UV response/mass.[1] |

| Charge (pH 6.5) | Zwitterion (+/-) | Neutral (0) | Pregabalin solvates heavily in water.[1] |

| LogP | ~ -1.35 (Hydrophilic) | ~ -0.67 (Hydrophilic) | Both elute early on C18.[1] |

| pKa | 4.2 (Acid), 10.6 (Base) | ~15 (Amide H) | Leverage Point: pH affects API, not Impurity.[1] |

Protocol A: The "Acidic Shift" Strategy

Acrylamide is non-ionizable in the working pH range (2–8). Pregabalin, however, changes state.[1]

-

Action: Lower mobile phase pH to 2.0–2.5 using Phosphate or Formic Acid.[1]

-

Mechanism: At pH 2.0, Pregabalin’s carboxyl group is protonated (neutral).[1] The amine is protonated (positive).[1] The molecule becomes a cation.[1] While cations often elute fast on C18, the suppression of the zwitterionic "self-solvation" can sometimes improve peak shape and separate it from the neutral acrylamide.

-

Risk: Cationic Pregabalin may repel from the positively charged silanols (if using older silica).[1] Use a Type-B (high purity) silica column.[1]

Protocol B: Stationary Phase Selection

Standard C18 suffers from "dewetting" (phase collapse) in the high-aqueous conditions needed to retain these polar compounds.[1]

Recommended Column Chemistries:

-

Phenyl-Hexyl: Provides

interactions with the acrylamide double bond, selectively retaining the impurity longer than the API.[1] -

Polar-Embedded C18 (e.g., Amide or Carbamate group): Increases water wettability and interacts with the polar functional groups of both analytes.[1]

-

Porous Graphitic Carbon (PGC): The "nuclear option" for polar retention.[1] It retains planar polar molecules (Acrylamide) extremely well.[1]

Module 3: The "Silver Bullet" – Derivatization

If direct UV detection is failing due to low sensitivity or persistent co-elution, derivatization is the most robust fix.[1] This method fundamentally alters the chemistry of the API, leaving the impurity behind.

The OPA (o-Phthalaldehyde) Workflow

Pregabalin contains a primary amine .[1] N-Acrylamide (and N-acryloyl derivatives) do not (they are amides).[1]

The Protocol:

-

Reagent Prep: Mix OPA + 2-Mercaptoethanol in Borate Buffer (pH 9.5).

-

Reaction: Mix Sample + Reagent (1:1). Wait 2 minutes.

-

Chemistry: OPA reacts only with the primary amine of Pregabalin to form a hydrophobic, fluorescent isoindole derivative.[1]

-

Separation:

-

Result: Massive resolution (

min).

Note: This method also increases detection sensitivity by 10-100x if using a Fluorescence Detector (FLD).[1]

Module 4: HILIC (Hydrophilic Interaction Liquid Chromatography)

When RP-HPLC fails to retain polar compounds, HILIC is the modern standard.[1]

Why it works: HILIC uses a polar stationary phase (Silica, Amide, Zwitterionic) and a high-organic mobile phase (e.g., 90% ACN).[1]

-

Elution Order Reversal: The most polar compound elutes last.[1]

-

Acrylamide (Neutral): Less retained than the zwitterion.[1]

Recommended Conditions:

-

Column: Zwitterionic (ZIC-HILIC) or Bare Silica.[1]

-

Mobile Phase: 85:15 Acetonitrile:Ammonium Acetate (10mM, pH 5.5).[1]

-

Troubleshooting: If peak shape is poor, increase buffer concentration to 20mM to shield ionic interactions.

Frequently Asked Questions (FAQ)

Q1: Why does my Pregabalin peak tail significantly? A: Pregabalin is a chelator and interacts with silanols.[1]

-

Fix 1: Ensure your column is "End-capped".[1]

-

Fix 2: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).[1]

-

Fix 3: Increase buffer ionic strength (25-50 mM).[1]

Q2: Can I use a standard C18 column for this? A: Only if you use Ion-Pairing reagents .[1] Adding Octanesulfonic Acid (OSA) or Heptanesulfonic Acid to the mobile phase will form a neutral ion-pair with Pregabalin, significantly increasing its retention time and separating it from the unretained Acrylamide.[1] Warning: Ion-pairing reagents equilibrate slowly and are difficult to wash off columns.

Q3: The impurity peak is larger than expected at 210 nm. A: N-Acrylamide has a much higher molar extinction coefficient at 210 nm than Pregabalin due to its conjugated double bond.[1] Do not estimate mass balance based on Area% without a Relative Response Factor (RRF) correction.[1]

References

-

United States Pharmacopeia (USP). Pregabalin Monograph: Related Compounds.[1][2][3][4] USP-NF.[1] (Standard methods for zwitterionic separation). [1]

-

Douša, M., et al. (2010).[1] Liquid chromatographic separation of pregabalin and its possible impurities with fluorescence detection after postcolumn derivatization.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] (Validates the OPA derivatization strategy). [1]

-

Paleologos, E.K., et al. (2005).[1] Sample preparation and determination of acrylamide in foods by HPLC-DAD. Journal of Chromatography A. (Details the retention behavior of Acrylamide on various phases).[1] [1]

-

Biotage Application Notes. Acrylamide Extraction and Separation Strategies. (Discusses the difficulty of retaining acrylamide on C18).

Sources

Technical Support Center: Stability Protocols for rac-Pregabalin N-Acrylamide

Topic: Minimizing Degradation of rac-Pregabalin N-Acrylamide During Analysis Audience: Analytical Chemists, QC Specialists, and Drug Development Scientists Version: 1.0

Introduction: The Stability Paradox

rac-Pregabalin N-Acrylamide is a critical reference standard used to quantify process impurities in Pregabalin API and drug products. However, it presents a unique analytical challenge: it is a reactive Michael acceptor.

Unlike the parent molecule (Pregabalin), which is relatively stable (though prone to lactamization), the N-Acrylamide derivative contains an electron-deficient alkene. This makes it highly susceptible to:

-

Nucleophilic Attack: Specifically by protic solvents like methanol (solvolysis).

-

Hydrolysis: Reverting to Pregabalin and acrylic acid under extreme pH.

-

Polymerization: Radical-induced degradation triggered by light or heat.

This guide provides a self-validating workflow to ensure your analytical data reflects the actual sample composition, not artifacts generated during the analysis.

Module 1: Sample Preparation (The "Solvent Trap")

Q: My rac-Pregabalin N-Acrylamide peak area decreases over time in the autosampler, and a new peak appears. Is my column failing?

A: It is likely not a column failure, but a solvent-induced artifact . If you are using Methanol (MeOH) as a diluent or mobile phase, you are likely observing a Michael Addition reaction.

The Mechanism

The acrylamide double bond (

Troubleshooting Protocol: Solvent Selection

| Solvent System | Suitability | Risk Factor | Mechanism of Failure |

| Methanol (MeOH) | 🔴 CRITICAL FAIL | High | Rapid Michael Addition (Methoxy-adduct formation). |

| Ethanol (EtOH) | 🔴 FAIL | High | Ethoxy-adduct formation. |

| Water (Unbuffered) | 🟡 CAUTION | Medium | Hydrolysis risk if pH drifts > 7.0 or < 3.0. |

| Acetonitrile (ACN) | 🟢 OPTIMAL | Low | Aprotic; no nucleophilic attack on the alkene. |

| 0.1% Formic Acid in ACN | 🟢 OPTIMAL | Low | Acidic environment stabilizes the amide bond. |

Recommended Diluent Preparation

-

Primary Stock: Dissolve rac-Pregabalin N-Acrylamide in 100% Acetonitrile (ACN).

-

Working Standard: Dilute with Water:ACN (90:10 v/v) containing 0.1% Formic Acid.

-

Why? The high water content matches the initial mobile phase conditions (preventing peak distortion), while the lack of alcohol prevents adduct formation.

-

Module 2: Chromatographic Conditions

Q: Can I use a standard high-pH mobile phase (pH 9-10) to improve peak shape?

A: No. While high pH suppresses the ionization of the carboxylic acid on the Pregabalin moiety (improving retention), it catalyzes the hydrolysis of the amide bond.

Optimized LC Method Parameters

-

Column: C18 or C8 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm or sub-2 µm.

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.5 - 4.5).

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: Optimized for column ID (e.g., 0.3 mL/min for 2.1 mm ID).

-

Column Temperature: < 30°C (Critical).

-

Reasoning: Higher temperatures (

) accelerate both hydrolysis and on-column polymerization.

-

Visualization: Degradation Pathways

The following diagram illustrates the three critical failure modes you must avoid during analysis.

Caption: Figure 1. Chemical instability pathways of rac-Pregabalin N-Acrylamide. Red arrows indicate high-probability failure modes in standard LC conditions.

Module 3: Storage & Handling Protocols

Q: We store the stock solution in clear glass vials at 4°C. Is this sufficient?

A: No. Acrylamides are photo-labile. Even ambient lab light can trigger radical polymerization, leading to "ghost peaks" or loss of titer.

Standard Operating Procedure (SOP) for Storage

-

Vial Selection: MUST use Amber (Low-Actinic) Glass vials.

-

Temperature:

-

Solid Standard: Store at -20°C.

-

Solution: Use fresh where possible. If storage is necessary, store at -20°C for max 7 days.

-

-

Inhibitors: Commercial acrylamide often contains hydroquinone (inhibitor). rac-Pregabalin N-Acrylamide standards are usually pure. Without an inhibitor, they are more reactive. Do not sonicate for extended periods (heat + cavitation = radical formation).

Module 4: Self-Validating System Suitability

To ensure your data is trustworthy, implement this "Check-Standard" protocol before running your samples.

The "Stability Check" Injection Sequence

| Injection # | Sample | Acceptance Criteria | Logic |

| 1-5 | System Suitability (Standard) | RSD < 2.0% | Establishes baseline precision. |

| 6 | Sensitivity Check (LOQ) | S/N > 10 | Ensures trace detection. |

| 7 | Standard Reinjection (after 2 hrs) | 98.0% - 102.0% of Initial Area | Critical: Verifies the analyte is not degrading in the autosampler. |

If Injection 7 fails (< 98%):

-

Check Autosampler Temperature (Must be 4°C - 10°C).

-

Verify Diluent (Ensure NO Methanol).

-

Check pH of Mobile Phase.

Workflow Visualization

Caption: Figure 2. Decision tree for ensuring method stability prior to sample analysis.

References

-

United States Pharmacopeia (USP). USP General Chapter <1225> Validation of Compendial Procedures.[1] Rockville, MD: United States Pharmacopeial Convention. Link

-

Mali, N. L., et al. (2025).[2] "Synthesis and Characterization of Pregabalin Impurity G." The Pharmaceutical and Chemical Journal, 12(4):208-215.[2] (Describes synthesis and stability of related impurities). Link

-

Vukkum, P., Babu, J. M., & Muralikrishna, R. (2015).[3] "Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating UPLC Method." Pharmaceutical Methods.[1][2][4] (Establishes degradation pathways for Pregabalin derivatives). Link

-

Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 26(1), 724–744. (Authoritative source on Michael acceptor reactivity and solvent effects). Link

-

Axios Research. rac-Pregabalin N-Acrylamide Reference Standard Data Sheet. (Confirming structure and commercial availability). Link

Sources

Validation & Comparative

Navigating the Labyrinth of Genotoxic Impurities: A Comparative Guide to the Control of rac-Pregabalin N-Acrylamide

For researchers, scientists, and drug development professionals, ensuring the safety and purity of pharmaceutical products is paramount. A critical aspect of this is the control of potentially genotoxic impurities (PGIs). This guide provides an in-depth technical comparison of the regulatory landscape and analytical methodologies for controlling a specific PGI, rac-Pregabalin N-Acrylamide, in pregabalin pharmaceutical products. While specific limits for this impurity are not explicitly defined in the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), its control falls under the comprehensive framework of the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities.

The Regulatory Framework: Beyond Simple Limits

The absence of a specific monograph limit for rac-Pregabalin N-Acrylamide in the USP and EP does not signify a lack of regulatory oversight. Instead, it highlights a shift towards a more risk-based approach for controlling impurities that have the potential to be genotoxic. The guiding principle is the International Council for Harmonisation (ICH) M7 guideline, which provides a framework for identifying, categorizing, qualifying, and controlling mutagenic impurities to limit potential carcinogenic risk.[1][2]

The core of the ICH M7 guideline is the concept of the Threshold of Toxicological Concern (TTC) . The TTC is a default threshold value for any unstudied chemical that is considered to pose a negligible risk of carcinogenicity or other toxic effects.[3] For most pharmaceuticals intended for long-term use, the acceptable intake of a genotoxic impurity is 1.5 µg per day, which corresponds to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime of exposure.[3][4][5]

This TTC-based approach allows for the establishment of acceptable limits for genotoxic impurities in the absence of extensive toxicological data. The acceptable limit in the drug substance or product is then calculated based on the maximum daily dose of the drug.

Table 1: ICH M7 Threshold of Toxicological Concern (TTC) for Mutagenic Impurities

| Duration of Treatment | Acceptable Intake (µ g/day ) |

| < 1 month | 120 |

| 1 - 12 months | 20 |

| 1 - 10 years | 10 |

| > 10 years to lifetime | 1.5 |

Source: ICH M7 Guideline[4]

The control of rac-Pregabalin N-Acrylamide, therefore, is not a matter of adhering to a fixed percentage limit but involves a comprehensive risk assessment. This includes understanding the manufacturing process to identify the potential for its formation and implementing a control strategy to ensure the daily intake does not exceed the TTC.

The Analytical Challenge: Detecting the Undetectable

The extremely low limits derived from the TTC present a significant analytical challenge. Traditional HPLC methods with UV detection often lack the sensitivity and specificity required to detect and quantify impurities at the parts-per-million (ppm) or even parts-per-billion (ppb) level relative to the active pharmaceutical ingredient (API).

The analytical technique of choice for the trace-level quantification of genotoxic impurities is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for detecting non-volatile, polar, and thermally labile compounds like rac-Pregabalin N-Acrylamide.

Comparison of Analytical Approaches

| Feature | HPLC-UV | LC-MS/MS |

| Sensitivity | Generally in the range of 0.05% (500 ppm) | Can achieve sub-ppm to ppb levels |

| Specificity | Prone to interference from other impurities or the API | Highly specific due to mass-to-charge ratio detection of precursor and product ions |

| Applicability for GTI | Often insufficient for meeting TTC-based limits | The gold standard for genotoxic impurity analysis |

| Complexity | Relatively simple and widely available | Requires specialized instrumentation and expertise |

A Recommended Analytical Approach: LC-MS/MS Method for rac-Pregabalin N-Acrylamide

While a specific validated method for rac-Pregabalin N-Acrylamide is not publicly available, a robust and sensitive method can be developed based on established principles for analyzing similar compounds. The following is a proposed experimental protocol.

Experimental Protocol

1. Sample Preparation:

-

Accurately weigh 100 mg of the pregabalin drug substance or a powdered equivalent of the drug product into a 10 mL volumetric flask.

-

Add approximately 7 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 10 minutes to dissolve.

-

Allow the solution to equilibrate to room temperature and dilute to volume with the diluent.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS System and Conditions:

-

LC System: UPLC or HPLC system capable of delivering accurate gradients at low flow rates.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column with dimensions suitable for high-efficiency separations (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Program:

Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: The specific precursor and product ion transitions for rac-Pregabalin N-Acrylamide would need to be determined by infusing a standard of the impurity.

3. Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, with a particular focus on demonstrating sufficient sensitivity (Limit of Detection and Limit of Quantification), accuracy, precision, and specificity at the target limit concentration derived from the TTC.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the decision-making for controlling genotoxic impurities and the experimental workflow for their analysis.

Sources

A Comparative Guide to Linearity and Accuracy Studies for N-Acrylamide Impurity Quantification

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of drug substances and products is not merely a regulatory hurdle but a fundamental pillar of patient safety. N-Acrylamide, a potential process-related impurity and a known neurotoxin, demands rigorous analytical oversight.[1] This guide provides an in-depth comparison of analytical methodologies for the quantification of N-Acrylamide, with a specific focus on two critical validation parameters: linearity and accuracy. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to select and validate analytical methods that are fit for purpose, ensuring both regulatory compliance and the integrity of their products.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2] For impurity quantification, linearity and accuracy are paramount. Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal, while accuracy confirms the closeness of the test results to the true value.[3][4] These parameters are rigorously defined by regulatory bodies such as the International Council for Harmonisation (ICH).[5][6]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for N-Acrylamide quantification is often a balance between sensitivity, selectivity, and the complexity of the sample matrix. Here, we compare three commonly employed techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |

| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio. | High-selectivity separation coupled with highly specific mass detection. |

| Linearity (Typical R²) | >0.999[7] | >0.999[8] | >0.999[9] |

| Accuracy (Typical Recovery) | 88% - 118%[10] | 87%[8] | 96% - 121%[9] |

| Pros | Cost-effective, widely available, robust. | High sensitivity, suitable for volatile impurities. | Unmatched sensitivity and selectivity, minimal sample cleanup.[11][12] |

| Cons | Lower sensitivity, potential for matrix interference.[13] | Requires derivatization, which can be labor-intensive.[12][14] | Higher equipment cost and complexity. |

| Typical LOQ | ~1.0 µg/mL[7][15] | 0.05 µg/L[8] | 0.1 - 0.25 ng/mL[11] |

Expert Insight: While LC-MS/MS offers the gold standard in terms of sensitivity and selectivity, HPLC-UV remains a workhorse in many quality control laboratories due to its robustness and cost-effectiveness. The choice of method should be guided by the required limit of quantification (LOQ) for the N-Acrylamide impurity, which is dictated by the drug substance's daily dose and the impurity's toxicological profile. For trace-level analysis of potentially genotoxic impurities, LC-MS/MS is often the only viable option.[6]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages in performing linearity and accuracy studies for N-Acrylamide impurity quantification. This workflow is fundamental to generating the robust data required for method validation.

Caption: Workflow for Linearity and Accuracy Studies.

Detailed Protocol: Linearity and Accuracy Study via HPLC-UV

This protocol provides a step-by-step guide for validating an HPLC-UV method for the quantification of N-Acrylamide impurity.